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Executive Summary
Equine hindgut acidosis is a significant metabolic disorder stemming from the rapid

fermentation of excess carbohydrates in the large intestine. This condition leads to a cascade

of deleterious events, including a drop in pH, microbial dysbiosis, mucosal inflammation, and

increased intestinal permeability, which can culminate in systemic conditions such as laminitis.

While sucralfate, a sucrose sulfate-aluminum complex, is established in the management of

equine gastric ulcer syndrome (EGUS), its preclinical evidence for efficacy specifically in diet-

induced hindgut acidosis is limited. Its use in this context is largely extrapolated from its known

mechanisms of action and its application in other forms of intestinal inflammation, such as

NSAID-induced colitis.

This technical guide synthesizes the available preclinical data on sucralfate relevant to the

equine hindgut, details the pathophysiology of hindgut acidosis, and provides experimental

context for the evaluation of potential therapeutic agents. The information presented herein is

intended to provide a comprehensive overview for researchers and professionals in drug

development.

Pathophysiology of Equine Hindgut Acidosis
Hindgut acidosis is initiated by an overload of non-structural carbohydrates (NSC), such as

starch and fructans, reaching the hindgut. This leads to a rapid proliferation of lactic acid-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15191362?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


producing bacteria, primarily Streptococcus spp., and a subsequent drop in pH.[1] The acidic

environment is detrimental to the cellulolytic bacteria that are essential for normal fiber

fermentation.[1][2]

This dysbiosis and decrease in pH have several key pathological consequences:

Epithelial Barrier Dysfunction: The acidic environment and microbial shifts damage the

intestinal epithelial lining, increasing its permeability.

Endotoxemia: The death of Gram-negative bacteria releases lipopolysaccharide (LPS), an

endotoxin, from their cell walls.[3] Due to the compromised mucosal barrier, LPS can

translocate into the bloodstream, triggering a systemic inflammatory response.[3]

Inflammatory Cascade: LPS binds to Toll-like receptor 4 (TLR4) on immune cells, such as

macrophages, initiating a signaling cascade that activates transcription factors like Nuclear

Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[4][5] This leads to

the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-

α) and Interleukin-6 (IL-6), which perpetuate the inflammatory response.[6][7]

Signaling Pathway in Hindgut Acidosis
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Caption: Pathophysiological cascade of equine hindgut acidosis.
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Proposed Mechanisms of Action of Sucralfate in the
Hindgut
While direct evidence in equine hindgut acidosis is lacking, the known cytoprotective

mechanisms of sucralfate suggest several ways it could be beneficial.

Mucosal Adherence and Barrier Formation: In an acidic environment, sucralfate polymerizes

to form a viscous, adherent paste that binds to ulcerated mucosa, creating a protective

barrier against injurious agents like acid and bacterial toxins.[8][9]

Stimulation of Protective Factors: Sucralfate has been shown to increase the local

production of prostaglandin E2 (PGE2) and epidermal growth factor (EGF).[8][10]

PGE2 enhances mucosal blood flow, and stimulates mucus and bicarbonate secretion, all

of which are crucial for mucosal defense and repair.[11][12]

EGF promotes epithelial cell proliferation and migration, which are essential for the healing

of mucosal erosions and ulcers.[10][13]

Binding of Growth Factors: Sucralfate can bind to growth factors like EGF and concentrate

them at the site of injury, further promoting tissue repair.[10]

Potential Therapeutic Pathways of Sucralfate
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Caption: Proposed mechanisms of sucralfate in the equine hindgut.

Preclinical Data on Sucralfate in an Equine Model of
Gastrointestinal Injury
To date, the most relevant preclinical study investigating sucralfate's effect on the equine lower

gastrointestinal tract was conducted by Bishop et al. (2021). This study used a model of fasting

and NSAID (flunixin meglumine) administration to induce gastrointestinal injury, rather than a

diet-induced acidosis model. However, it provides valuable quantitative data and a detailed

experimental protocol.
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Experimental Protocol: Bishop et al. (2021)
A randomized crossover design was employed with 14 healthy adult horses.

Baseline Assessment: Gastroscopy and abdominal ultrasound were performed to establish

baseline scores for equine squamous gastric disease (ESGD), equine glandular gastric

disease (EGGD), and right dorsal colon wall thickness.

Treatment Groups:

Sucralfate: 20 mg/kg, administered orally every 8 hours.

Omeprazole: 1 mg/kg, administered orally every 24 hours.

Injury Induction: Horses underwent a feed-fasting and NSAID (flunixin meglumine) protocol

concurrently with the assigned treatment.

Post-Treatment Assessment: Gastroscopy and abdominal ultrasound were repeated to

assess changes in gastric and colonic parameters.

Washout Period: A minimum 8-week washout period was allowed between treatments.

Crossover: Horses received the alternate treatment and the injury induction protocol was

repeated.

Experimental Workflow Diagram
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Caption: Workflow of the Bishop et al. (2021) study.
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Quantitative Data Summary
The following tables summarize the key findings from the Bishop et al. (2021) study.

Table 1: Gastric Ulcer Scores (Median; Interquartile Range)

Treatment
Equine Squamous Gastric
Disease (ESGD) Score
(Post-Treatment)

Equine Glandular Gastric
Disease (EGGD) Score
(Post-Treatment)

Sucralfate 4 (3, 4) 3 (2.25, 3)

Omeprazole 2 (2, 3) 1 (1, 1)

P-value for treatment effect on ESGD scores = 0.05 P-value for treatment effect on EGGD

scores < 0.001

Table 2: Right Dorsal Colon Wall Thickness (Median; Interquartile Range)

Treatment
Change in Colon Wall Thickness (cm)
from Baseline to Post-Treatment

Sucralfate Increased

Omeprazole No significant change

A statistically significant increase in right dorsal colon wall thickness was observed in the

sucralfate group.

The results of this study suggest that in a model of fasting and NSAID-induced injury,

omeprazole was superior to sucralfate in mitigating gastric lesions.[14] Notably, horses treated

with sucralfate showed an increase in right dorsal colon wall thickness, a finding the authors

suggested warrants further investigation into the interaction between sucralfate and NSAIDs in

the equine hindgut.[13]

Experimental Protocols for Inducing Hindgut
Acidosis
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While the Bishop et al. (2021) study provides a protocol for NSAID-induced injury, a more

relevant model for studying hindgut acidosis involves dietary manipulation.

General Protocol for Induction of Subclinical Hindgut Acidosis:

Subjects: Healthy adult horses with no history of gastrointestinal disease.

Dietary Challenge: A high-starch or high-fructan meal is administered. Common methods

include:

Starch Overload: Providing a large meal of a high-starch concentrate (e.g., corn, barley) at

a rate that exceeds the small intestine's digestive capacity (typically >2 g of starch per kg

of body weight per meal).[15]

Fructan Overload: Administering oligofructose via nasogastric tube.

Monitoring:

Fecal pH: While not a direct measure of hindgut pH, a drop in fecal pH can be indicative of

acidosis.[16]

Blood Lactate: Systemic absorption of lactic acid can lead to elevated blood lactate levels.

Endotoxin Markers: Measurement of plasma LPS or LPS-binding protein (LBP) can

indicate increased intestinal permeability and endotoxemia.[17]

Clinical Signs: Monitoring for signs of colic, diarrhea, and laminitis.

Discussion and Future Directions
The available preclinical evidence for the use of sucralfate in equine hindgut acidosis is indirect

and limited. While its mechanisms of action are theoretically beneficial for protecting and

healing an inflamed and ulcerated hindgut mucosa, there is a clear lack of controlled studies in

a diet-induced acidosis model.

The findings of Bishop et al. (2021) raise important questions about the use of sucralfate in the

context of NSAID-induced colitis, suggesting a potential for adverse interactions that requires
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further investigation.[13] It is crucial to note that this model may not be representative of the

pathophysiology of diet-induced hindgut acidosis.

Future research should focus on:

Controlled studies of sucralfate in a diet-induced equine hindgut acidosis model. Such

studies should include quantitative measures of mucosal integrity, inflammation (e.g.,

cytokine expression in mucosal biopsies), and systemic endotoxemia.

In vitro studies using equine colonic epithelial cell cultures to directly assess the effects of

sucralfate on cell viability, barrier function, and inflammatory responses in an acidic and/or

LPS-challenged environment.

Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen of

sucralfate for reaching and acting within the equine hindgut.

In conclusion, while sucralfate remains a valuable therapeutic for equine gastric ulcer disease,

its role in the management of hindgut acidosis is not yet supported by robust preclinical data.

The information and protocols outlined in this guide are intended to serve as a foundation for

future research to elucidate the potential benefits and risks of sucralfate in this critical area of

equine health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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